LogP as a Differentiator: Reduced Lipophilicity Relative to 5,5-Disubstituted Hydantoins
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione exhibits a calculated LogP of -0.66 , which is substantially lower than that of clinically utilized 5,5-disubstituted hydantoins such as phenytoin (5,5-diphenylhydantoin; calculated LogP ~2.5). This reduced lipophilicity arises from the mono-methyl substitution at C5 combined with the polar 3-aminophenyl moiety at N3, which together increase aqueous solubility relative to 5,5-diaryl or 5,5-dialkyl hydantoin analogs [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.66 |
| Comparator Or Baseline | Phenytoin (5,5-diphenylhydantoin): LogP ~2.5; Class-level hydantoins with 5,5-disubstitution: LogP > 2.0 |
| Quantified Difference | ΔLogP ≈ 3.2 units (target more hydrophilic by >1,500-fold in theoretical partition) |
| Conditions | Calculated LogP from vendor-provided physicochemical data; phenytoin LogP from literature values |
Why This Matters
Lower LogP translates to improved aqueous solubility and reduced non-specific protein binding, which is advantageous for fragment-based drug discovery and for applications requiring water-compatible reaction conditions.
- [1] ChemChart. (n.d.). 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione - Estimated Properties. Retrieved from chemchart.com/3-3-aminophenyl-5-methylimidazolidine-2-4-dione-detail.html. View Source
